Pyrazolo[1,5-A]pyrimidine-5,7-diol
Overview
Description
Pyrazolo[1,5-A]pyrimidine-5,7-diol is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings. This compound is part of a larger family of pyrazolo[1,5-A]pyrimidines, which are known for their significant roles in medicinal chemistry and material science due to their unique structural and photophysical properties .
Mechanism of Action
Pyrazolo[1,5-A]pyrimidine-5,7-diol is a compound that has garnered significant attention in the fields of medicinal chemistry and material science due to its unique properties and potential applications . This article aims to provide a comprehensive overview of the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
The primary targets of this compound are cycline dependent kinases (CDKs), which include CDK1, CDK2, CDK4, CDK5, CDK6, CDK7, CDK8, CDK9, CDK10, CDK11, CDK12, CDK13, etc . These kinases play crucial roles in cell cycle regulation and transcription, making them key targets for therapeutic interventions.
Mode of Action
this compound interacts with its targets, the cycline dependent kinases, by inhibiting their activity . This inhibition disrupts the normal functioning of these kinases, leading to changes in cell cycle regulation and transcription processes.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s photophysical properties can be tuned by electron-donating groups at position 7 on the fused ring, which improve both the absorption and emission behaviors . Additionally, the compound’s stability under exposure to extreme pH has been studied, providing valuable insights into its potential applications in different environments .
Biochemical Analysis
Biochemical Properties
Pyrazolo[1,5-A]pyrimidine-5,7-diol plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been identified as a moderate inhibitor of PI3K δ (phosphoinositide 3-kinase delta) with an IC50 value of 475 nM . This inhibition is significant as PI3K δ is involved in various cellular processes, including cell growth, proliferation, and survival. Additionally, this compound interacts with cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation . These interactions highlight the compound’s potential in modulating key biochemical pathways.
Cellular Effects
This compound has been shown to exert various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s inhibition of PI3K δ affects downstream signaling pathways such as the AKT/mTOR pathway, which is crucial for cell survival and metabolism . Furthermore, its interaction with CDKs can lead to alterations in cell cycle progression, potentially causing cell cycle arrest and apoptosis in cancer cells . These effects underscore the compound’s potential as a therapeutic agent in oncology.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound binds to the active site of PI3K δ, inhibiting its kinase activity and subsequently affecting the downstream signaling pathways . Additionally, its interaction with CDKs involves binding to the ATP-binding pocket, thereby inhibiting their kinase activity and disrupting cell cycle progression . These molecular interactions provide a detailed understanding of how this compound exerts its biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions (2~8°C) and retains its inhibitory activity over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects by inhibiting target enzymes and modulating cellular processes. At higher doses, it may cause toxic or adverse effects, including off-target interactions and cytotoxicity . These dosage-dependent effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolic flux and metabolite levels. The compound’s metabolism primarily involves its biotransformation by liver enzymes, leading to the formation of active or inactive metabolites . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic use.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s interaction with these transporters influences its localization and accumulation in target tissues . Understanding these transport mechanisms is essential for predicting the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are critical for its interaction with target biomolecules and the subsequent biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrazolo[1,5-A]pyrimidine-5,7-diol typically involves the cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles. Common reagents used in these reactions include alkoxymethylene-β-dicarbonyl compounds, α,β-unsaturated systems, β-enaminones, β-ketonitriles, and β-enaminonitriles . The reaction conditions often involve heating and the use of solvents such as ethanol or acetic acid to facilitate the cyclization process .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of catalysts and optimized reaction parameters are crucial for efficient industrial production .
Chemical Reactions Analysis
Types of Reactions: Pyrazolo[1,5-A]pyrimidine-5,7-diol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium hydroxide in water.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolo[1,5-A]pyrimidine-5,7-dione, while reduction can produce this compound derivatives with various substituents .
Scientific Research Applications
Pyrazolo[1,5-A]pyrimidine-5,7-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound serves as a probe for studying enzyme interactions and cellular processes.
Comparison with Similar Compounds
- 3,6-Dinitropyrazolo[1,5-A]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-A]pyrimidin-7(4H)-one
- Zaleplon
- Indiplon
- Ocinaplon
Uniqueness: Pyrazolo[1,5-A]pyrimidine-5,7-diol stands out due to its unique combination of pyrazole and pyrimidine rings, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a versatile and valuable compound in scientific research .
Properties
IUPAC Name |
7-hydroxy-4H-pyrazolo[1,5-a]pyrimidin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O2/c10-5-3-6(11)9-4(8-5)1-2-7-9/h1-3,11H,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHCRNWCKCTZMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2NC(=O)C=C(N2N=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50339675 | |
Record name | PYRAZOLO[1,5-A]PYRIMIDINE-5,7-DIOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50339675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57489-70-0 | |
Record name | PYRAZOLO[1,5-A]PYRIMIDINE-5,7-DIOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50339675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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